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Compound of Interest

Compound Name: Vanadium-gallium

Cat. No.: B076310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal lattice parameters of

Vanadium-Gallium (V3Ga), a significant A15 superconductor. The information presented

herein is intended for researchers, scientists, and professionals in drug development and

materials science who require a detailed understanding of the structural properties of this

compound. This document summarizes key quantitative data, outlines experimental

methodologies for parameter determination, and provides visualizations to illustrate

experimental workflows.

Crystal Structure of V3Ga
V3Ga crystallizes in the A15 cubic structure, a common crystal structure for many

superconducting intermetallic compounds. The atoms in the A15 structure are arranged in a

complex cubic unit cell.

Crystal System: Cubic

Space Group: Pm-3n (No. 223)

The cubic nature of the V3Ga crystal structure means its lattice is defined by a single lattice

parameter, 'a', which represents the length of the side of the unit cell. The angles of the unit

cell, α, β, and γ, are all 90°.
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Lattice Parameter Data
The lattice parameter of V3Ga is a crucial factor influencing its superconducting properties,

such as the critical temperature (Tc). This parameter is sensitive to both the chemical

composition (stoichiometry) and the temperature.

Compositional Dependence of the Lattice Parameter
The lattice parameter of V3Ga exhibits a clear dependence on the gallium (Ga) content. In a

study investigating the compositional dependence of superconducting properties, the lattice

parameter was found to vary with the atomic percentage of Ga. While the precise dataset from

the primary literature is not available in the public domain, the trend indicates a change in the

lattice parameter 'a' as the Ga concentration deviates from the stoichiometric V3Ga

composition.

Table 1: Compositional Dependence of V3Ga Lattice Parameter

Atomic % Ga Lattice Parameter 'a' (Å)

Data not publicly available Values would be listed here

Note: A graphical representation of this trend has been observed, but the underlying numerical

data is not accessible.

Temperature Dependence of the Lattice Parameter
The lattice parameter of V3Ga also changes with temperature due to thermal expansion.

Understanding this behavior, particularly at cryogenic temperatures, is essential for applications

in superconducting magnets and other low-temperature devices.

Table 2: Temperature Dependence of V3Ga Lattice Parameter

Temperature (K) Lattice Parameter 'a' (Å)

Data not publicly available Values would be listed here
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Note: While the general trend of thermal expansion is understood, a specific dataset of lattice

parameters at various cryogenic and elevated temperatures for V3Ga is not readily available in

the public domain.

Experimental Determination of Lattice Parameters
The precise determination of the crystal lattice parameters of V3Ga is primarily achieved

through X-ray diffraction (XRD) techniques, often coupled with Rietveld refinement for data

analysis.

Experimental Protocol: Powder X-ray Diffraction (XRD)
A typical experimental setup for the powder XRD analysis of V3Ga would involve the following:

Sample Preparation: V3Ga samples are typically synthesized through methods such as arc

melting, solid-state reaction, or bronze processing. For powder XRD, the resulting ingot or

wire is crushed into a fine powder to ensure random orientation of the crystallites. The

powder is then mounted on a sample holder.

Instrumentation: A high-resolution powder diffractometer is used for data collection. Key

components and typical settings include:

X-ray Source: Copper (Cu) Kα radiation (λ ≈ 1.5406 Å) is commonly used.

Goniometer: A Bragg-Brentano para-focusing geometry is a standard configuration.

Detector: A scintillation counter or a position-sensitive detector is employed to measure

the intensity of the diffracted X-rays.

Scan Parameters:

2θ Range: A wide angular range is scanned, for instance, from 20° to 120°.

Step Size: A small step size, such as 0.02°, is used to ensure high resolution.

Dwell Time: The time spent at each step, for example, 1-2 seconds, is set to achieve

good signal-to-noise ratio.
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Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is then analyzed.

The positions of the diffraction peaks are used to determine the lattice parameters. For

accurate determination, a process called Rietveld refinement is employed.

Rietveld Refinement
Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves a

least-squares fitting procedure where a calculated diffraction pattern is matched to the

experimental pattern. This allows for the precise determination of various crystallographic

parameters, including the lattice parameters.

The refinement process involves modeling the following:

Instrumental Parameters: Zero-point error, peak shape parameters (e.g., Gaussian and

Lorentzian contributions), and asymmetry parameters.

Structural Parameters: Lattice parameters, atomic positions within the unit cell, site

occupancy factors, and thermal displacement parameters.

The quality of the refinement is assessed by monitoring agreement indices, such as the

weighted profile R-factor (Rwp) and the goodness-of-fit (χ²).

Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal lattice

parameters of V3Ga using powder X-ray diffraction and Rietveld refinement.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

X-ray Diffraction

Data Analysis

Synthesis of V3Ga
(e.g., Arc Melting)

Grinding into Fine Powder

Mounting on Sample Holder

Powder X-ray Diffractometer
(Cu Kα radiation)

Data Collection
(Intensity vs. 2θ)

Rietveld Refinement

Determination of
Lattice Parameters

Click to download full resolution via product page

Workflow for V3Ga lattice parameter determination.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Lattice
Parameters of V3Ga]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076310#crystal-lattice-parameters-of-v3ga]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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